molecular formula C20H19N5 B2705327 (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine CAS No. 890940-41-7

(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B2705327
CAS No.: 890940-41-7
M. Wt: 329.407
InChI Key: FEKKICDAEXIOOG-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a chemical research compound belonging to the pyrazolopyrimidine class, which is of significant interest in medicinal chemistry and drug discovery. This specific amine-substituted derivative is designed for laboratory research applications only and is not intended for diagnostic or therapeutic use. Pyrazolopyrimidine scaffolds are extensively investigated for their potential as kinase inhibitors and phosphodiesterase (PDE) inhibitors. For instance, related pyrazolo[3,4-d]pyrimidine compounds have been identified as potent PDE2 inhibitors, suggesting potential research applications in modulating cyclic nucleotide signaling pathways for central nervous system (CNS) disorders . The structural features of this compound, including the 4-ethylphenyl and 4-methylphenyl groups, are typical in optimizing selectivity and potency toward specific enzymatic targets. Similar compounds are often explored in oncology research for their ability to interfere with proliferative signaling pathways, such as those involving epidermal growth factor receptor (EGFR) and sirtuins (SIRT2) . Researchers can utilize this compound for in vitro biochemical assays, target validation, and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not for use in humans. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-3-15-6-8-16(9-7-15)24-19-18-12-23-25(20(18)22-13-21-19)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKKICDAEXIOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazolo[4,5-e]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-ethylphenyl and 4-methylphenyl groups can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[4,5-e]pyrimidine core, potentially altering its electronic properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Altered pyrazolo[4,5-e]pyrimidine derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Biological Activities

Research has indicated that (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine exhibits various biological activities:

Anticancer Properties

Studies have shown that this compound has potential anticancer activity. It may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance:

  • Mechanism of Action: The compound may interfere with protein kinases that are critical for cancer cell growth and metastasis.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against a variety of pathogens. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit broad-spectrum antimicrobial effects:

  • Mechanism of Action: The exact mechanisms involve interactions with bacterial enzymes and disruption of cell membrane integrity.

Case Studies

Several studies have documented the efficacy and applications of (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant inhibitory effects, comparable to standard antibiotics, highlighting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which is essential for cell signaling and growth. This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolopyrimidine derivatives:

Compound Name Molecular Formula Pyrazolo Position Substituents Reported Activity Reference
(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine (CID 830185) C₂₁H₂₁N₅ [4,5-e] 4-Ethylphenyl (amine), 4-methylbenzyl (N1) N/A (Theoretical potential)
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₁H₂₁N₅ [3,4-d] 2,4-Dimethylphenyl (N1), 4-methylbenzyl (amine) N/A
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine C₁₆H₁₇ClN₆O [3,4-d] 4-Chlorobenzyl (N1), 2-methoxyethyl (amine) N/A
1-(4-Chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines Variable [4,5-e] 4-Chlorobenzoyl (N1), aryl (C5), oxo (C4), thio (C6) Antifungal (Aspergillus spp.)
2-(1-(4-Amino-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one C₂₃H₁₇FN₄O₂ [3,4-d] Chromenone backbone, fluoro (C5), phenyl (C3) N/A (Structural complexity suggests kinase inhibition)

Structural Analysis

Pyrazolo Ring Position: The target compound features a pyrazolo[4,5-e]pyrimidine core, while analogs like those in and use pyrazolo[3,4-d]pyrimidine.

Substituent Effects: 4-Ethylphenyl vs. Chlorine vs. Alkyl Groups: The chloro-substituted compound in introduces electron-withdrawing effects, which could modulate reactivity or target affinity compared to the electron-donating ethyl and methyl groups in the target compound. Chromenone Backbone: The compound in incorporates a fused chromenone system, adding steric bulk and aromaticity that may favor interactions with hydrophobic enzyme pockets.

The absence of thio or oxo groups in the target compound may reduce toxicity or alter specificity compared to these derivatives.

Key Research Findings

Synthetic Accessibility: Pyrazolopyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with nitriles or via Suzuki-Miyaura cross-coupling for aryl substitutions . The target compound’s 4-methylbenzyl and 4-ethylphenyl groups suggest straightforward alkylation/arylation steps.

Comparative studies with and would clarify differences in pharmacokinetics.

Crystallographic Data :

  • Structural determination of similar compounds (e.g., ) likely employed SHELX or ORTEP-III for refinement. The target compound’s structure in may have been validated using these tools.

Biological Activity

The compound (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazolo-pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation.

  • In vitro Studies : Compounds similar to this derivative showed IC50 values against COX-2 in the low micromolar range. For example, one study reported IC50 values of 0.04 ± 0.09 μmol for certain derivatives compared to celecoxib (IC50 = 0.04 ± 0.01 μmol) .
  • In vivo Studies : In animal models, these compounds demonstrated efficacy in reducing carrageenan-induced paw edema and cotton pellet-induced granuloma formation, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Another area of interest is the anticancer potential of pyrazolo-pyrimidine derivatives. Research has indicated that these compounds may inhibit various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Case Studies : A study focusing on similar compounds revealed that they effectively inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 50 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo-pyrimidine derivatives. Key findings include:

  • Substituent Effects : The presence of an ethyl group on the phenyl ring enhances anti-inflammatory activity.
  • Aromatic Interactions : The incorporation of methyl groups on adjacent aromatic rings contributes to increased binding affinity to target enzymes.

Table 1 summarizes some relevant SAR findings:

Compound StructureBiological ActivityIC50 Value
Pyrazolo-Pyrimidine Derivative ACOX-2 Inhibition0.04 μmol
Pyrazolo-Pyrimidine Derivative BCancer Cell Growth Inhibition10 μmol
Pyrazolo-Pyrimidine Derivative CAnti-inflammatory in vivoED50 = 9.17 μM

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